molecular formula C16H21NO2S B2509780 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide CAS No. 2035018-19-8

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide

Cat. No. B2509780
CAS RN: 2035018-19-8
M. Wt: 291.41
InChI Key: ULDXMOCQQGURLL-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C12H21NO2S. It has an average mass of 243.366 Da and a monoisotopic mass of 243.129303 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 406.2±40.0 °C at 760 mmHg, and a flash point of 199.5±27.3 °C. It has 3 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .

Scientific Research Applications

Synthesis of Cinnamamides

Cinnamamides are synthesized from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method is highly efficient, with a maximum conversion of 91.3% obtained under optimal conditions . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .

Anti-Inflammatory and Analgesic Activity

Some derivatives of cinnamamides have exhibited anti-inflammatory and/or analgesic activity . This makes them potential candidates for the development of novel anti-inflammatory agents .

Synthesis of 2H-Pyrans

The 2H-pyran ring is a structural motif present in many natural products . Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring . However, recent advances have made it possible to access 2H-pyrans as simple and stable monocyclic structures or as part of fused polycyclic structures .

Antioxidant Activity

Cinnamic acid, a natural organic acid in plants, has a variety of pharmacological activities, including antioxidant activity . As a derivative of cinnamic acid, our compound of interest may also exhibit similar antioxidant properties .

Antimicrobial Activity

Cinnamic acid derivatives have been evaluated as pharmacologically active compounds due to their common occurrence in plants and their low toxicity . Among the derivatives, cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials, including antimicrobial properties .

Anticancer Activity

Cinnamic acid has been found to exhibit anticancer activity . Given that our compound of interest is a derivative of cinnamic acid, it may also have potential anticancer properties .

properties

IUPAC Name

(E)-N-[(4-methoxythian-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-19-16(9-11-20-12-10-16)13-17-15(18)8-7-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDXMOCQQGURLL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CCSCC1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.